molecular formula C19H16ClN3O3 B2691361 4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride CAS No. 1331305-15-7

4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride

Cat. No. B2691361
M. Wt: 369.81
InChI Key: TYMQQAGYOLMODG-UHFFFAOYSA-N
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Description

The compound “4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-ylmethyl group, an amino group, a methoxy group, a quinoline group, and a carbonitrile group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group is a fused ring system, and the quinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amino group might undergo reactions typical of amines, such as acylation or alkylation. The carbonitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar groups like the amino and methoxy groups might increase its solubility in polar solvents .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s intended to be a drug, studies could be conducted to determine its pharmacological activity, toxicity, and metabolic stability .

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylamino)-7-methoxyquinoline-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3.ClH/c1-23-14-3-4-15-16(7-14)21-10-13(8-20)19(15)22-9-12-2-5-17-18(6-12)25-11-24-17;/h2-7,10H,9,11H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMQQAGYOLMODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)NCC3=CC4=C(C=C3)OCO4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride

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